1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Description

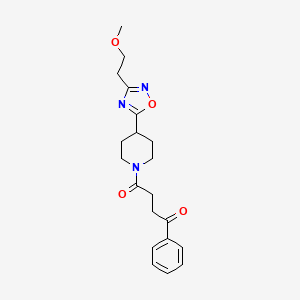

The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyethyl group at position 2. This oxadiazole ring is fused to a piperidine moiety, which is further linked to a phenyl-substituted butane-1,4-dione chain. The 1,2,4-oxadiazole scaffold is widely recognized for its stability, metabolic resistance, and role in enhancing pharmacological activity, particularly in antimicrobial and anti-inflammatory agents .

Synthetic routes for analogous 1,2,4-oxadiazole derivatives often involve cyclization reactions between amidoximes and carboxylic acid derivatives under acidic or thermal conditions . Characterization typically employs spectroscopic techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as demonstrated in related studies .

Properties

IUPAC Name |

1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-4-phenylbutane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-26-14-11-18-21-20(27-22-18)16-9-12-23(13-10-16)19(25)8-7-17(24)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSVDHHJKQSFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is:

Formation of 1,2,4-oxadiazole ring: Start with the appropriate hydrazide and ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

Piperidine attachment: The oxadiazole intermediate is then subjected to a nucleophilic substitution reaction with a piperidine derivative.

Methoxyethyl integration: Incorporate the methoxyethyl group via an alkylation reaction.

Phenylbutane-dione assembly: Finally, the addition of phenylbutane-dione is achieved through a Friedel-Crafts acylation reaction under acidic conditions.

Industrial Production Methods: Industrial scale production may utilize optimized versions of the above reactions, often employing continuous flow chemistry techniques to enhance yield and reduce waste. High-pressure reactors and automated processes could be implemented for scaling up the production.

Types of Reactions:

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or acids under strong oxidizing conditions like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone groups in the phenylbutane-dione moiety can undergo reduction to form secondary alcohols using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The oxadiazole ring can participate in substitution reactions with electrophilic or nucleophilic reagents, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic conditions.

Reduction: LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or electrophiles like acyl chlorides in the presence of a catalyst.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to its piperidine and phenylbutane components, which can influence its interaction with biological targets.

FXR Antagonism

Recent findings have highlighted the role of 1,2,4-oxadiazole derivatives as farnesoid X receptor (FXR) antagonists. FXR is involved in bile acid metabolism and glucose homeostasis, making it a target for metabolic disorders. The compound's structure allows for favorable interactions with the FXR binding site, potentially leading to therapeutic applications in treating conditions such as diabetes and obesity .

Antimicrobial Properties

The oxadiazole ring has been associated with antimicrobial activity. Compounds similar to the one discussed have shown efficacy against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens.

Pharmacokinetics

The pharmacokinetic profile of compounds with similar structures indicates that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The inclusion of a methoxyethyl group could enhance solubility and bioavailability, making it a candidate for further development in drug formulation.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related oxadiazole derivatives suggest that they may exhibit low toxicity profiles; however, comprehensive studies are necessary to confirm these findings for the specific compound .

Herbicidal Activity

There is emerging interest in the application of oxadiazole derivatives as herbicides or pesticide formulations. The structural characteristics of this compound could provide selective herbicidal activity against certain weed species without harming crops. This is particularly relevant in developing sustainable agricultural practices.

Plant Growth Regulation

Some oxadiazole compounds have been studied for their potential as plant growth regulators. These compounds can modulate plant growth responses by influencing hormonal pathways, thus improving crop yield under various environmental conditions.

Case Study: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The specific compound's modifications were found to enhance its potency compared to simpler analogs .

Case Study: FXR Interaction Analysis

In silico studies using molecular docking techniques revealed that the compound effectively binds to the FXR ligand-binding domain with a binding affinity comparable to known antagonists . This suggests its potential as a therapeutic agent in metabolic diseases.

Mechanism of Action

The mechanism of action depends on the specific context of its application. For instance, in medicinal chemistry, this compound may interact with molecular targets such as enzymes or receptors, modulating their activity:

Molecular Targets and Pathways: The piperidine ring could bind to receptor sites, while the oxadiazole moiety may interact with protein active sites, leading to changes in cellular signaling pathways.

Comparison with Other Compounds:

Similar compounds include other 1,2,4-oxadiazole derivatives, which also exhibit a range of biological activities.

The uniqueness of this compound lies in its combined structural elements that offer a distinct profile in terms of reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural Variations and Implications

- Oxadiazole Substituents: The target compound’s 2-methoxyethyl group on the oxadiazole may enhance solubility compared to analogs with aryl substituents (e.g., 4-fluorophenyl in or thiophen-2-yl in ).

Backbone Modifications :

Physical Properties :

Pharmacological Potential

- Structural features like the methoxyethyl group could modulate membrane permeability or metabolic stability.

Biological Activity

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a piperidine ring linked to a 1,2,4-oxadiazole and a phenylbutane dione moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold possess significant antimicrobial properties. The following table summarizes findings from various studies on the antimicrobial efficacy of related compounds:

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| 1-(2-Methoxyethyl)-1,2,4-oxadiazole | Antibacterial | Escherichia coli | 15.0 |

| 1-(2-Methoxyethyl)-1,2,4-oxadiazole | Antifungal | Candida albicans | 12.5 |

| 3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-thione | Antibacterial | Staphylococcus aureus | 8.0 |

| 3-(2-Methoxyethyl)-1,2,4-oxadiazol | Antitubercular | Mycobacterium tuberculosis | 0.47 |

These findings indicate the potential of compounds containing the oxadiazole ring as effective antimicrobial agents against various pathogens .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have indicated that oxadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxic activities observed in various studies:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 5.0 |

| This compound | MCF7 (Breast) | 7.0 |

| This compound | PC3 (Prostate) | 6.0 |

These results suggest that the compound has promising anticancer activity across multiple cell lines .

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance:

Antimicrobial Mechanism:

Oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme essential for DNA synthesis in bacteria and cancer cells . The inhibition of TS disrupts nucleotide synthesis and leads to cell death.

Anticancer Mechanism:

In cancer cells, these compounds may induce apoptosis through mitochondrial pathways or disrupt cell cycle progression by targeting specific kinases involved in cell division .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds with methoxyethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anticancer Activity

In vitro studies on MCF7 breast cancer cells showed that treatment with the compound led to a significant decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, as demonstrated in studies using sodium acetate or sodium hydroxide in ethanol for oxadiazole ring formation . Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- 1H/13C-NMR : Assign proton environments (e.g., piperidine and methoxyethyl groups) and verify carbonyl positions (δ ~187 ppm for dione groups) .

- FTIR : Confirm functional groups (C=O at ~1667 cm⁻¹, C-N at ~1166 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., MH+ ion matching calculated mass) .

- X-ray crystallography (if crystals are obtainable): Resolve absolute configuration using SHELXL for refinement .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Methodological Answer : Use protective groups (e.g., tert-butoxycarbonyl for amines) and inert atmospheres (N₂/Ar) to prevent oxidation. Stabilize intermediates like the 1,2,4-oxadiazol-5-yl fragment via low-temperature storage (-20°C) in anhydrous solvents .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s bioactivity?

- Methodological Answer : Dock the compound into target protein active sites (e.g., enzymes or receptors) using software like AutoDock Vina. Parameterize the oxadiazole and dione moieties for hydrogen bonding and hydrophobic interactions. Validate docking poses with MD simulations (e.g., GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer : Cross-reference X-ray data (SHELXL-refined structures) with DFT-optimized geometries to identify discrepancies in bond lengths/angles. For ambiguous NMR signals, use 2D techniques (COSY, HSQC) or isotopic labeling .

Q. How can structure-activity relationship (SAR) studies improve pharmacological potential?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., methoxyethyl to ethoxyethyl) and test bioactivity in assays (e.g., antimicrobial IC50). Use QSAR models to correlate electronic (HOMO/LUMO) or steric parameters (logP) with activity .

Q. What computational methods enhance reaction pathway prediction?

- Methodological Answer : Apply quantum chemical calculations (Gaussian, ORCA) to explore transition states for oxadiazole cyclization. Use machine learning (e.g., ICReDD’s pipelines) to predict optimal conditions (solvent, catalyst) from historical data .

Q. How can data from conflicting biological assays be reconciled?

- Methodological Answer : Perform dose-response curves across multiple cell lines to account for variability. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Use meta-analysis of published data to identify confounding factors (e.g., assay pH, solvent DMSO%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.